H-D-Ser-OEt.HCl
Description
Significance of D-Amino Acids in Non-Natural Peptide and Biomolecule Research
The incorporation of D-amino acids into peptide chains is a key strategy for developing novel biomolecules with enhanced properties. biopharmaspec.com Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer half-life in biological systems. This characteristic is highly desirable for the development of therapeutic peptides. biopharmaspec.com Furthermore, the unique stereochemistry of D-amino acids can induce specific secondary structures and functionalities in synthetic peptides, opening avenues for creating molecules with novel binding affinities and catalytic activities. biopharmaspec.comtandfonline.com The use of D-amino acids is a cornerstone of peptidomimetics, a field focused on designing molecules that mimic the structure and function of natural peptides. nih.gov
H-D-Ser-OEt.HCl as a Representative Chiral Building Block
This compound, chemically known as D-Serine ethyl ester hydrochloride, is a prominent example of a chiral building block derived from the D-enantiomer of the amino acid serine. medchemexpress.comlgcstandards.com It serves as a versatile starting material in the synthesis of a wide array of complex organic molecules. chembk.comontosight.ai
| Property | Value |
| CAS Number | 104055-46-1 |
| Molecular Formula | C5H12ClNO3 |
| Molecular Weight | 169.61 g/mol |
| Appearance | White to off-white solid |
| Synonyms | (R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride, D-Serine ethyl ester HCl |
This table summarizes the key chemical and physical properties of this compound. medchemexpress.comchemscene.commedchemexpress.comcapotchem.com
The defining feature of this compound for synthetic chemists is its high stereochemical purity. numberanalytics.com In the synthesis of chiral molecules, particularly pharmaceuticals, controlling the three-dimensional arrangement of atoms is critical, as different enantiomers can have different physiological effects. numberanalytics.comresearchgate.net Using a starting material with a defined stereochemistry, such as the 'D' configuration in this compound, allows chemists to introduce a specific chiral center into a target molecule with a high degree of control. numberanalytics.comethz.ch This avoids the often difficult and costly separation of enantiomers at a later stage of the synthesis. The principles of asymmetric synthesis, which aim to create a single enantiomer of a chiral product, heavily rely on the use of such enantiomerically pure building blocks. numberanalytics.comresearchgate.net
This compound is supplied as a hydrochloride salt, a common practice for amino acid esters. wikipedia.org The free amino group of an amino acid ester is nucleophilic and can lead to side reactions, such as polymerization or the formation of diketopiperazines, which reduces the shelf-life and purity of the compound. wikipedia.org By protonating the amino group to form the hydrochloride salt, its nucleophilicity is suppressed, significantly enhancing the compound's stability and making it easier to handle and store. wikipedia.orgscielo.br The hydrochloride salt is typically a crystalline solid, which is often easier to purify than the corresponding free base. chembk.com For use in a reaction, the free amino group can be readily regenerated by treatment with a non-nucleophilic base. scielo.br
Overview of Research Trajectories for Serine Derivatives in Advanced Synthesis
Serine and its derivatives are valuable precursors in the synthesis of a wide range of biologically active molecules and unnatural amino acids. nih.govrsc.orgacs.org Research in this area is dynamic, with several key trajectories:
Synthesis of Novel Antibiotics and Antitumor Agents: Serine derivatives are integral components in the synthesis of various antibacterial, antiviral, and antitumor peptides and other pharmacologically active drugs. ontosight.airsc.org
Development of Peptidomimetics: The unique structural features of serine derivatives are exploited to create surrogates for natural amino acids in peptidomimetics, leading to molecules with improved therapeutic properties. nih.govacs.org
Enzymatic Synthesis: Chemoenzymatic polymerization of serine esters, such as the L-isomer of this compound, is being explored for the production of poly(l-serine) without the need for side-chain protection, offering a more atom-economical approach. acs.org
Asymmetric Synthesis: New synthetic methodologies are continuously being developed to create a diverse range of α-substituted serine analogs with high enantiomeric purity, expanding the toolbox for medicinal chemistry and peptide science. rsc.org For instance, serine derivatives have been used as substrates for the synthesis of unnatural amino acids through the fragmentation of primary alkoxyl radicals. nih.govacs.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJQCLZQSHLSFB-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719230 | |
| Record name | Ethyl D-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104055-46-1 | |
| Record name | D-Serine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104055-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl D-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Advanced Chemical Transformations of H D Ser Oet.hcl
Stereoselective Synthetic Pathways to H-D-Ser-OEt.HCl
The synthesis of this compound with high stereochemical purity is crucial for its applications. This section details both traditional and modern approaches to achieve this.
Traditional Esterification Routes of D-Serine
The most common and traditional method for synthesizing amino acid esters like this compound is the Fischer esterification. youtube.comyoutube.com This acid-catalyzed reaction involves treating D-serine with ethanol (B145695) in the presence of a strong acid catalyst. youtube.comyoutube.com The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is typically used. youtube.com
A common procedure involves suspending D-serine in an alcohol, such as methanol (B129727) or ethanol, and then introducing an acid catalyst. chemicalbook.com For instance, D-serine can be suspended in methanol, followed by the dropwise addition of acetyl chloride at low temperatures. The mixture is then refluxed for several hours. chemicalbook.com After the reaction, evaporation of the solvent and crystallization from a suitable solvent system, like methanol and methyl tert-butyl ether, yields the desired amino acid ester hydrochloride. chemicalbook.com Another approach utilizes thionyl chloride in the presence of an alcohol. google.com In this method, thionyl chloride is added to a mixture of the amino acid and alcohol at a controlled temperature. google.com
The general mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. youtube.comyoutube.com A series of proton transfers then occurs, leading to the elimination of a water molecule and the formation of the ester. youtube.comyoutube.com
Modern Protecting Group Strategies and Deprotection for Serine Ethyl Ester Hydrochlorides
Modern synthetic strategies often employ protecting groups to prevent unwanted side reactions and ensure regioselectivity, particularly in complex molecules. iris-biotech.debiosynth.comorganic-chemistry.org For the synthesis of this compound, the amino group of D-serine is typically protected before esterification.
A widely used protecting group for the amino function is the tert-butoxycarbonyl (Boc) group. google.comgoogle.com The synthesis starts with the protection of D-serine with Boc anhydride (B1165640) in the presence of a base to form N-Boc-D-serine. google.comgoogle.com This intermediate can then be esterified. For example, N-Boc-serine can be reacted with diazomethane (B1218177) in ether to yield the corresponding methyl ester. orgsyn.org
Following esterification, the protecting group must be removed to yield the final hydrochloride salt. The Boc group is acid-labile and can be cleaved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. google.comgoogle.com For instance, N-Boc-O-methyl-D-serine can be treated with trifluoroacetic acid in diisopropyl ether to remove the Boc group. google.com This deprotection step regenerates the free amino group, which then forms the hydrochloride salt in the presence of HCl. google.comprepchem.com
The use of orthogonal protecting groups, which can be removed under different conditions, is a key concept in modern synthesis, allowing for selective deprotection of different functional groups within the same molecule. iris-biotech.deorganic-chemistry.org For example, the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile, can be used in conjunction with acid-labile groups like tert-butyl (tBu) esters. iris-biotech.de
Advanced Derivative Synthesis from this compound
This compound is a versatile precursor for the synthesis of more complex molecules, including peptides and polypeptides. chembk.comchemimpex.com
Amide Bond Formation and Peptide Coupling Reactions
The free amino group and the ethyl ester functionality of this compound make it an ideal substrate for peptide bond formation. sigmaaldrich.com In peptide synthesis, the carboxylic acid of one amino acid is activated to facilitate reaction with the amino group of another. mdpi.com
A variety of coupling reagents are available to promote this reaction, including carbodiimides, phosphonium (B103445) salts, and aminium salts. sigmaaldrich.com Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxypyrrolidinophosphonium hexafluorophosphate), and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) generate active esters that readily react with the amino group of this compound. sigmaaldrich.com More reactive reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) can be used for more challenging couplings. sigmaaldrich.com The choice of coupling reagent and reaction conditions can be critical to avoid side reactions such as racemization. mdpi.comnih.gov
Chemoenzymatic Polymerization for Polypeptide Synthesis Utilizing Ser-OEt
A significant advancement in polypeptide synthesis is the use of chemoenzymatic polymerization (CEP). acs.orgresearchgate.netnih.gov This method utilizes enzymes, typically proteases, to catalyze the polymerization of amino acid esters in an aqueous environment. acs.orgnih.gov A key advantage of CEP is that it often proceeds without the need for protecting the side-chain functional groups of the amino acid monomers, which is a significant step towards more sustainable and atom-economical processes. acs.orgnih.govoup.com
In the case of serine ethyl ester (Ser-OEt), the enzyme papain has been successfully used as a catalyst. acs.orgresearchgate.net The polymerization proceeds via an aminolysis reaction, where the protease catalyzes the formation of peptide bonds between the Ser-OEt monomers. acs.orgnih.gov The reaction involves the formation of an acyl-enzyme intermediate, which is then attacked by the amino group of another monomer, leading to chain elongation. mdpi.com This process has been shown to produce poly(L-serine) with a degree of polymerization ranging from 5 to 22. acs.orgnih.gov
Influence of Reaction Conditions (pH, Temperature, Concentration) on Polymerization Yield and Degree
The yield and the degree of polymerization (DP) in chemoenzymatic polymerization are highly dependent on the reaction conditions. mdpi.com
pH: The pH of the reaction medium is a critical factor. For the papain-catalyzed polymerization of Ser-OEt, the reaction proceeds effectively in a basic pH range of 7.5 to 9.5, with an optimal pH of 8.5 for achieving the maximum yield of the polySer precipitate. acs.orgresearchgate.netnih.gov At pH values below 7.0 or above 10.0, precipitation of the polymer is significantly reduced. researchgate.net Alkaline conditions are generally favorable for the aminolysis reaction because they promote the deprotonation of the amino group of the monomer, which enhances its nucleophilicity. mdpi.com
Temperature: The optimal temperature for protease-catalyzed peptide synthesis is dependent on both the enzyme and the substrate. mdpi.com Many aminolysis reactions have been shown to give higher yields at around 40 °C. acs.orgmdpi.comacs.org
Concentration: The initial monomer concentration also plays a crucial role. In the polymerization of Ser-OEt, optimizing the monomer concentration can significantly improve the yield. acs.org For instance, by varying the initial concentration of Ser-OEt from 0.5 M to 2.0 M, the yield of the resulting precipitate was improved, with a maximum yield obtained at 1.5 M. acs.org At lower concentrations, the enzyme may have lower substrate recognition, leading to the formation of soluble oligomers. nih.gov Conversely, at very high concentrations, the amount of enzyme may become insufficient, and the resulting decrease in pH due to polymerization can inhibit further chain growth. acs.orgnih.gov
The following table summarizes the effect of reaction conditions on the chemoenzymatic polymerization of Serine Ethyl Ester.
| Parameter | Optimal Range/Value | Effect on Yield and Degree of Polymerization |
| pH | 7.5 - 9.5 (Optimum: 8.5) | Significantly impacts yield; basic pH favors aminolysis. acs.orgresearchgate.netnih.gov |
| Temperature | ~40 °C | Influences enzyme activity and reaction rate. acs.orgmdpi.com |
| Monomer Concentration | ~1.5 M | Affects yield; too low or too high concentrations can be detrimental. acs.orgnih.gov |
Epimerization Control in Serine-Containing Peptide Synthesis
A significant challenge in peptide synthesis is the preservation of the chiral integrity of the constituent amino acids. Epimerization, the change in configuration at a single stereogenic center, is a problematic side reaction that can occur during the activation of the carboxyl group, potentially leading to a mixture of diastereomeric peptides that are difficult to separate and may have altered biological activity. acs.org Serine derivatives, in particular, are known to be highly susceptible to epimerization. mdpi.comuni-salzburg.at
The primary mechanism for epimerization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. acs.org Activation of the N-protected amino acid's carboxyl group can lead to intramolecular cyclization, forming the oxazolone (B7731731). The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the incoming amine can then produce both the desired peptide and its epimer. acs.org
Several strategies have been developed to mitigate epimerization in serine-containing peptide synthesis. The choice of coupling reagent is critical. While carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, they can promote racemization. nih.govharvard.edu Phosphonium and uronium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, are often preferred as they can lead to faster coupling rates with less epimerization. mdpi.com
The addition of auxiliary nucleophiles, or additives, to the coupling reaction is a widely adopted and effective method to suppress oxazolone formation and subsequent epimerization. These additives react with the activated amino acid to form an active ester that is more reactive towards the desired aminolysis than intramolecular cyclization. Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt) and its more acidic analogue, 6-Cl-HOBt. oup.com The use of ynamide-based coupling reagents has also been shown to be highly effective in suppressing epimerization during both amide and ester bond formation. acs.orgresearchgate.net
The base used in the reaction also plays a crucial role. Sterically hindered or weaker bases are generally preferred. For instance, in Fmoc-based synthesis, while piperidine (B6355638) is standard for deprotection, alternatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to reduce epimerization in sensitive sequences. acs.org
Table 1: Factors and Strategies for Epimerization Control in Serine Peptide Synthesis
| Factor | Influence on Epimerization | Mitigation Strategy | Research Finding |
| Coupling Reagent | The type of activator affects the rate of oxazolone formation. Carbodiimides can increase risk. harvard.edu | Use of phosphonium or uronium reagents (e.g., HATU, PyBOP) or ynamide reagents. mdpi.comresearchgate.net | TDBTU coupling reagent showed significantly less epimerization than PyBOP, HBTU, or HATU in fragment couplings. mdpi.com |
| Additives | Additives form active esters that suppress the formation of the problematic oxazolone intermediate. oup.com | Routine addition of HOBt, HOAt, or Oxyma Pure® to the coupling mixture. nih.gov | Adding HOBt to piperidine deprotection solutions can reduce side reactions like aspartimide formation, which is mechanistically related. oup.com |
| Base | Strong, unhindered bases can abstract the α-proton from the oxazolone intermediate. nih.gov | Use of weaker or sterically hindered bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). nih.gov | Using DBU instead of piperidine for Fmoc deprotection can reduce epimerization and increase yields of thioamide-containing peptides. acs.org |
| Protecting Groups | The nature of the side-chain protecting group can influence reactivity and steric hindrance. | Glycosylated serine derivatives are highly prone to epimerization, whereas glycosylated threonine is not. uni-salzburg.at | For C-terminal cysteine, a related sensitive residue, using an MBom protecting group resulted in less epimerization (6%) compared to a Trt group (23%) under identical conditions. rsc.org |
Ester Coupling Reactions and Transesterification Strategies
The ester functionality of this compound is a key site for chemical modification through coupling and transesterification reactions. These transformations allow for the elongation of the carbon skeleton or the introduction of different alkoxy groups, which can be crucial for tuning the properties of the final molecule.
Ester coupling reactions involve the formation of a new bond, typically a peptide bond, where the serine ester acts as the nucleophile or, more commonly, the amine component after deprotection. For peptide synthesis, the free amine of this compound can be coupled with an N-protected amino acid that has been activated at its carboxyl group.
Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. nih.gov This reaction is typically catalyzed by acids, bases, or enzymes. nih.gov Mineral acids like HCl or H2SO4 can be used, but these harsh conditions may not be compatible with other sensitive functional groups. researchgate.net Organometallic catalysts offer milder alternatives. For instance, distannoxane catalysts, such as Otera's catalyst, are highly effective for transesterification under neutral conditions and tolerate a wide range of functional groups. acs.orgthieme-connect.denih.gov Tetranuclear zinc clusters have also been developed as efficient catalysts for the transesterification of α-amino esters under very mild conditions. researchgate.netjst.go.jp
Enzymatic transesterification is an increasingly popular green chemistry approach. Lipases, a class of serine hydrolases, are widely used for this purpose. acs.orgnih.gov They can operate in organic solvents, which shifts the thermodynamic equilibrium to favor synthesis (esterification or transesterification) over hydrolysis. acs.orgresearchgate.net Lipases such as Candida antarctica lipase (B570770) B (CALB) are known for their broad substrate scope and high selectivity. nih.gov
Table 2: Catalysts for Transesterification of Amino Acid Esters
| Catalyst Type | Specific Catalyst Example | Reaction Conditions | Key Features |
| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Thin film, corresponding alcohol | Classical method; can be harsh. researchgate.net |
| Organometallic | Otera's Catalyst | Nonpolar solvent | Mild, neutral conditions; high functional group tolerance. acs.org |
| Organometallic | Zn₄(OCOCF₃)₆O | Mild conditions | High efficiency for α-amino esters; tolerates various N-protecting groups. researchgate.netjst.go.jp |
| Enzymatic | Lipases (e.g., CALB) | Organic media | Green alternative; high chemo- and regioselectivity. acs.orgnih.gov |
| Enzymatic | Serine Proteases (e.g., Trypsin) | Organic solvents with low water | Can catalyze transesterification and peptide synthesis. mdpi.com |
Modifications of the Hydroxyl Side Chain
The primary hydroxyl group on the side chain of this compound is a versatile handle for further functionalization. This can involve protection, to prevent unwanted side reactions during synthesis, or direct chemical modification to introduce new functionalities.
In peptide synthesis, protecting the serine hydroxyl group is often essential to prevent O-acylation by the activated carboxyl group of the incoming amino acid. acs.orgmdpi.com Common protecting groups are acid-labile ethers, such as the tert-butyl (tBu) group used in Fmoc/tBu solid-phase peptide synthesis (SPPS), or the benzyl (B1604629) (Bzl) ether used in Boc chemistry. koreascience.krresearchgate.net The trityl (Trt) group is another option, offering different deprotection characteristics. researchgate.net Other specialized protecting groups have been developed to offer different orthogonality or properties, including the cyclohexyl (Chx), tetrahydropyranyl (Thp), and propargyloxycarbonyl (Poc) groups. acs.orgmdpi.comacs.org
Beyond protection, the hydroxyl group can be directly modified. For example, it can be converted into a better leaving group for subsequent nucleophilic substitution, or it can be oxidized. The hydroxyl group can also participate in reactions to form bioconjugates or act as a key reactive site for post-translational modifications in synthesized peptides. uminho.pt For instance, sulfonation of serine residues in silk fibroin has been achieved using 1,3-propane sultone, demonstrating a method to introduce sulfonic acid groups onto the side chain. unav.edu
Table 3: Protecting Groups for the Serine Hydroxyl Side Chain
| Protecting Group | Abbreviation | Common Chemistry | Deprotection Conditions |
| tert-Butyl ether | tBu | Fmoc SPPS | Strong acid (e.g., 95% TFA). koreascience.kr |
| Benzyl ether | Bzl | Boc SPPS | Strong acid (e.g., HF); hydrogenolysis. researchgate.net |
| Trityl | Trt | Fmoc SPPS | Mildly acidic conditions. researchgate.net |
| Cyclohexyl | Chx | Boc/Fmoc SPPS | Strong acid (e.g., TFMSA-thioanisole/TFA). acs.org |
| Tetrahydropyranyl | Thp | Fmoc SPPS | Mild acid (e.g., low concentration TFA). mdpi.com |
| Propargyloxycarbonyl | Poc | Solution Phase | Tetrathiomolybdate (mild, neutral). acs.org |
Formation of Chiral Quaternary Centers via this compound Intermediates
The construction of chiral quaternary stereocenters—carbon atoms bonded to four different non-hydrogen substituents—is a significant challenge in organic synthesis. researchgate.net this compound and its derivatives are excellent starting materials for this purpose, as their inherent chirality can be used to direct the stereoselective formation of new bonds.
One powerful strategy involves the diastereoselective alkylation of a chiral enolate derived from a cyclic serine derivative. acs.orgunav.edu For example, D-serine can be converted into a rigid bicyclic N,O-acetal. Deprotonation of this scaffold generates a highly pyramidalized chiral enolate. Subsequent reaction with an electrophile, such as an alkyl halide, occurs with high diastereoselectivity, effectively installing a new substituent at the α-carbon. acs.orgresearchgate.netunav.edu The stereochemical outcome (retention or inversion) can depend on the specific structure of the bicyclic system. acs.orgcharettelab.ca Acidic hydrolysis of the resulting product cleaves the chiral auxiliary and reveals the enantiomerically pure α,α-disubstituted serine derivative. unav.eduresearchgate.net
This methodology provides access to a wide range of chiral β²,²-amino acids, which are valuable in medicinal chemistry and for creating peptidomimetics with constrained conformations. researchgate.netacs.orgcharettelab.ca Synergistic catalysis, for instance using a combination of copper and iridium catalysts, has been employed for the stereodivergent allylation of thiazoline (B8809763) carboxylates derived from cysteine (a related amino acid), allowing access to all four possible stereoisomers of the α-quaternary product from the same starting materials. mdpi.com This highlights the advanced catalytic strategies being developed for these challenging transformations.
Table 4: Methods for Quaternary Center Formation from Serine Derivatives
| Method | Key Intermediate | Electrophile/Reagent | Product Type | Research Finding |
| Diastereoselective Alkylation | Chiral bicyclic N,O-acetal enolate | Alkyl halides (e.g., MeI, BnI) | α-Alkyl-D-serine derivatives | Alkylation of a chiral bicyclic N,O-acetal from isoserine with MeI gave the α-methylated product in 95% yield and 83:17 dr. acs.orgresearchgate.net |
| [3+2] Cycloaddition | Ketyl radical from a cyclopropane (B1198618) precursor | Samarium diiodide (SmI₂) | Bicyclic ketones | A D-serine methyl ester derived cyclopropane underwent SmI₂-catalyzed intramolecular cycloaddition to form a key intermediate for (-)-α-kainic acid. mdpi.com |
| Synergistic Catalysis | Prochiral enolates from oxazoline/thiazoline carboxylates | Allylic carbonates with Cu/Ir catalysts | α-Quaternary serine/cysteine derivatives | Cu/Ir dual catalysis on thiazoline-4-carboxylates enabled the stereodivergent synthesis of products with two adjacent stereocenters. mdpi.com |
Synthesis of Heterocyclic Compounds Incorporating Serine Moieties
The functional groups of this compound make it an ideal starting material for the synthesis of various chiral heterocyclic compounds, which are core structures in many natural products and pharmaceuticals.
Oxazolines and Thiazolidines: The amino and hydroxyl groups of serine are perfectly positioned to form five-membered rings. N-acylated serine esters can undergo dehydrative cyclization to form 2-substituted-4-oxazoline carboxylates. whiterose.ac.ukethz.ch This reaction can be promoted by various reagents, including diethylaminosulfur trifluoride (DAST) or molybdenum catalysts. ethz.chtandfonline.com These oxazolines are themselves valuable synthetic intermediates. whiterose.ac.ukethz.ch Similarly, condensation of monochloroacetic acid and thiourea (B124793) can produce thiazolidine-2,4-dione, a scaffold that can be further functionalized and linked to other molecules. mdpi.comtandfonline.comderpharmachemica.comresearchgate.netnih.gov
Pyrrolidines and Piperidines: More complex transformations can lead to the formation of five- and six-membered aza-heterocycles. For instance, D-serine has been used as a starting point for the stereoselective synthesis of 2,3-disubstituted pyrrolidines. koreascience.kr The synthesis involves converting D-serine into a δ-keto ester, which, after several steps including deprotection and cyclization, yields the pyrrolidinone ring. koreascience.kr Routes to optically pure piperidines have also been developed from serine. acs.orgnih.govkoreascience.kracs.org One approach involves converting serine into a 4-hydroxy-3,4-dihydro-2H-pyridine derivative, which then undergoes a Claisen rearrangement to furnish a substituted piperidine with a quaternary center adjacent to the nitrogen. acs.orgacs.org
Table 5: Heterocyclic Synthesis from Serine Derivatives
| Heterocycle | Synthetic Strategy | Key Reagents/Steps | Starting Material |
| Oxazoline | Intramolecular cyclodehydration | DAST, BrCCl₃/DBU | N-Acyl-D-serine methyl ester. ethz.ch |
| Pyrrolidine | Intramolecular cyclization | δ-Keto ester formation, deprotection, cyclization | D-Serine. koreascience.kr |
| Piperidine | Claisen rearrangement | Formation of dihydropyridinone, vinyl ether formation, rearrangement | D-Serine. acs.orgacs.org |
| Thiazolidine-2,4-dione | Condensation | Thiourea, Chloroacetic Acid, HCl | Not directly from serine, but a related heterocycle synthesis. tandfonline.comnih.gov |
Catalytic Approaches in this compound Transformations
Catalysis is paramount in achieving efficient and selective transformations of this compound. Both chemical and biological catalysts are employed to control reactivity, particularly given the molecule's multiple functional groups.
Enzyme-Catalyzed Reactions and Biocatalysis
Biocatalysis, the use of enzymes for organic synthesis, offers significant advantages in terms of selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and environmental compatibility. rsc.org Lipases and proteases, both belonging to the serine hydrolase family, are particularly useful for transformations involving this compound. mdpi.comrsc.orgcirad.fr
Peptide Synthesis and Polymerization: Proteases can catalyze the formation of peptide bonds (aminolysis) in a kinetically controlled manner, reversing their natural hydrolytic function. mdpi.comuni-salzburg.at Using an amino acid ester like this compound as the acyl donor kinetically promotes the formation of an acyl-enzyme intermediate, which is then attacked by the amino group of another molecule. uni-salzburg.atacs.orgnih.gov Enzymes like subtilisin and papain have been used for this purpose. mdpi.comnih.govnih.govacs.org For example, papain has been used to catalyze the chemoenzymatic polymerization (CEP) of L-serine ethyl ester in an aqueous medium without the need for side-chain protection, producing poly(L-serine). oup.comacs.orgresearchgate.netnih.govresearchgate.net
Amidation and Transesterification: Lipases are highly effective in non-aqueous media for catalyzing amidation and transesterification reactions. rsc.orgcirad.fr In these environments, the equilibrium is shifted away from hydrolysis. rsc.org Carboxylic acid activation via an ester, such as in this compound, is often crucial for lipase-catalyzed aminolysis. rsc.org The enzyme forms an acyl-enzyme intermediate which is then intercepted by an amine nucleophile to form a new amide bond. researchgate.net This has been demonstrated with lipases like CALB and Lipase PS for the synthesis of a wide range of amides. thieme-connect.deresearchgate.net
Table 6: Enzyme-Catalyzed Reactions with Serine Ethyl Ester
| Enzyme | Reaction Type | Substrate(s) | Key Finding |
| Papain | Polymerization | L-Serine ethyl ester | Achieved protecting-group-free synthesis of poly(L-serine) in aqueous solution. acs.orgnih.govresearchgate.net |
| Subtilisin | Esterification / Ligation | Boc-amino acids, 1,3-propanediol | Efficiently catalyzed the formation of Cα-carboxyl hydroxypropyl esters, useful for subsequent peptide ligation. nih.govacs.org |
| Subtilisin | Peptide Synthesis | Z-L-serine-methyl ester, L-phenylalanine amide | Showed altered substrate specificity in organic solvents, with high affinity for serine esters. nih.gov |
| Lipase | Amidation | Carboxylic acids, amines, ethanol | Can perform direct amidation where an in situ formed ethyl ester undergoes aminolysis. rsc.org |
| Lipase (SpL) | Amidation | Heteroaromatic ethyl esters, amines | A lipase with a catalytic tetrad was identified that efficiently forms amides in aqueous solution. acs.org |
Metal-Catalyzed Stereoselective Transformations
The chiral backbone of this compound and its derivatives serves as a valuable starting point for complex stereoselective syntheses. Metal catalysis, in particular, offers powerful strategies to introduce new stereocenters with a high degree of control. These transformations leverage transition metals like iron, osmium, and copper to orchestrate bond formations with predictable three-dimensional outcomes, enabling the synthesis of intricate molecules such as glycopeptides and modified amino acids.
Research has demonstrated the utility of D-serine derivatives in highly selective metal-catalyzed reactions. One prominent example is the osmium-catalyzed syn-selective dihydroxylation. In a key step for the synthesis of D-iminolyxitol, a potent α-galactosidase inhibitor, an acyclic γ-amino-α,β-unsaturated (Z)-ester derived from N-Boc-O-Bn-D-serine underwent dihydroxylation catalyzed by osmium tetroxide (OsO₄). researchgate.net This reaction proceeded with high diastereoselectivity, which was effectively controlled by an N-diphenylmethylene protecting group on the substrate. researchgate.net
More recently, iron catalysis has emerged as an effective method for the stereoselective synthesis of Tn antigens, which are foundational structures in O-linked glycopeptides. nih.gov A bench-stable iron(II) catalyst featuring a tridentate ligand was used for the 1,2-cis-aminoglycosylation of galactosyl donors with N-Cbz-protected serine benzyl esters. nih.gov This transformation consistently achieved high yields and excellent diastereoselectivity, often greater than a 20:1 ratio, showcasing the power of iron catalysis in constructing complex glycosidic linkages with high fidelity. nih.gov
Synergistic catalysis involving multiple metals has also been applied to derivatives of amino acid esters to generate complex chiral centers. One such approach is the asymmetric allylic alkylation of aldimine esters, which can be derived from serine esters. nih.gov This process uses a combination of a chiral copper(I) complex and palladium nanoparticles. The chiral copper complex activates the aldimine ester to form a rigid metalated azomethine ylide, which dictates the stereochemical outcome of the alkylation. nih.gov Simultaneously, the palladium catalyst activates an alkyne to form an electrophilic allylic intermediate, which then couples with the copper-bound enolate. nih.gov This dual catalytic system is a powerful method for constructing enantiopure α,α-disubstituted α-amino acids. nih.gov
The following table summarizes key examples of metal-catalyzed stereoselective transformations involving D-serine derivatives.
| Catalyst System | Transformation Type | Substrate Type | Product Type | Key Outcome / Selectivity |
| Osmium Tetroxide (OsO₄) | syn-Dihydroxylation | γ-amino-α,β-unsaturated (Z)-ester from D-serine | Precursor to D-iminolyxitol | High syn-diastereoselectivity. researchgate.net |
| Iron(II) complex with tridentate ligand | 1,2-cis-Aminoglycosylation | N-Cbz-D-serine ester | Tn antigen (O-glycopeptide) | Excellent diastereoselectivity (dr > 20:1). nih.gov |
| Chiral Cu(I) complex + Pd Nanoparticles | Asymmetric Allylic Alkylation | Aldimine ester from amino acid ester | α-Quaternary α-amino acid | High enantioselectivity for α-quaternary stereocenters. nih.gov |
H D Ser Oet.hcl As a Chiral Building Block in Complex Molecular Architectures
Application in Peptide and Peptidomimetic Design and Synthesis
The unique structural features of H-D-Ser-OEt.HCl make it a significant component in the field of peptide and peptidomimetic chemistry. nih.govchemscene.com Its D-configuration offers a means to introduce structural diversity and to modulate the biological and physical properties of synthetic peptides.
Incorporation into Oligopeptides and Polypeptides
This compound is a readily available starting material for the incorporation of D-serine residues into peptide chains. This is particularly relevant in solid-phase peptide synthesis (SPPS), where precise control over the sequence and stereochemistry of the resulting peptide is crucial. myskinrecipes.com The presence of a D-amino acid can significantly impact the secondary structure of the peptide, influencing its folding and subsequent biological activity.
For instance, the enzymatic polymerization of L-serine ethyl ester (Ser-OEt) has been explored to produce poly(L-serine). kyoto-u.ac.jpnih.gov While this specific research focuses on the L-enantiomer, the principles of polymerization can be extended to the D-enantiomer. Chemoenzymatic polymerization (CEP) of Ser-OEt using enzymes like papain has been shown to yield polypeptides with varying degrees of polymerization, typically ranging from 5 to 22 repeating units. kyoto-u.ac.jp The reaction conditions, such as pH and monomer concentration, are critical in controlling the polymerization process. kyoto-u.ac.jpnih.gov The resulting polypeptides can adopt specific secondary structures, which can be characterized by techniques such as circular dichroism and infrared spectroscopy. kyoto-u.ac.jp
The incorporation of D-serine can also be achieved through standard solution-phase peptide coupling methods, where the amino group of this compound is coupled with the activated carboxylic acid of another amino acid or peptide fragment. cam.ac.uk
Design of Foldamers and Conformationally Constrained Structures
Foldamers are synthetic oligomers that adopt well-defined three-dimensional structures, mimicking natural biopolymers like proteins. nih.gov The incorporation of non-natural amino acids, including D-amino acids like D-serine from this compound, is a key strategy in the design of foldamers with novel and predictable conformations. nih.govunipd.it These constrained structures are valuable tools for studying protein folding and for developing molecules with specific functions. nih.gov
By introducing D-serine residues into a peptide backbone, specific turns and helical structures can be induced. For example, the alternation of L- and D-amino acids can promote the formation of β-turns or helical structures that differ from the canonical α-helix. This conformational control is essential for creating scaffolds that can present functional groups in a precise spatial arrangement, which is crucial for molecular recognition and catalysis. unipd.itchemrxiv.org The design of such conformationally constrained peptides can lead to molecules with enhanced biological activity and selectivity. ru.nlcanterbury.ac.nz
Synthesis of Bioactive Peptidomimetics with Enhanced Stability
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation and better bioavailability. unibo.it The incorporation of D-amino acids, derived from precursors like this compound, is a common strategy to enhance the stability of peptides. nih.govchemscene.com Natural proteases are highly specific for L-amino acids, making peptides containing D-amino acids less susceptible to cleavage.
The introduction of D-serine can also influence the conformational preferences of the peptide, potentially locking it into a bioactive conformation. nih.gov This can lead to higher binding affinity and selectivity for the target receptor. For example, in the development of opioid peptide analogs, the use of conformationally constrained building blocks has been shown to significantly impact their receptor binding and activity. nih.gov By replacing a natural amino acid with a D-amino acid or a more complex constrained scaffold, researchers can fine-tune the pharmacological profile of the resulting peptidomimetic. nih.gov
Role in the Synthesis of Natural Products and Analogues
This compound serves as a crucial chiral starting material in the total synthesis of various natural products and their analogues. cam.ac.uk The stereocenter and the functional groups present in D-serine are often found in the core structures of complex bioactive molecules.
A notable example is the synthesis of plantazolicin A, a bioactive natural product. cam.ac.uk In the synthetic route towards this molecule, serine derivatives, including ester-protected forms, are used as key building blocks. The synthesis involves a series of peptide couplings and subsequent chemical transformations to construct the complex heterocyclic core of the natural product. The use of the ethyl ester of serine facilitates the coupling reactions and can be selectively removed at a later stage of the synthesis. cam.ac.uk
The ability to synthesize analogues of natural products is essential for structure-activity relationship (SAR) studies, which aim to understand how the different parts of a molecule contribute to its biological activity. gademann-lab.com By systematically modifying the structure of a natural product, for instance by replacing an L-amino acid with a D-amino acid derived from this compound, chemists can probe the specific interactions between the molecule and its biological target. This knowledge can then be used to design simplified analogues with retained or even improved activity. gademann-lab.com
Development of Chiral Auxiliaries and Ligands Derived from this compound
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. sigmaaldrich.com The hydroxyl and amino groups of D-serine make this compound a suitable precursor for the synthesis of various chiral auxiliaries and ligands.
While specific examples of chiral auxiliaries directly derived from this compound are not extensively documented in the provided context, the general principles of chiral auxiliary design suggest its potential. The D-serine framework can be modified to create ligands that can coordinate with metal centers, forming chiral catalysts for a variety of asymmetric transformations. sfu.ca For example, the amino and hydroxyl groups can be part of a bidentate or tridentate ligand that creates a chiral environment around a metal, enabling enantioselective catalysis. researchgate.net
The development of such chiral ligands is a very active area of research, as they are essential for the efficient synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. sigmaaldrich.comsfu.ca
Mechanistic Investigations and Computational Studies of H D Ser Oet.hcl Reactivity
Elucidation of Reaction Mechanisms in Transformations Involving H-D-Ser-OEt.HCl
The reactivity of this compound is central to its application in various chemical transformations. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired products.
Nucleophilic Attack and Acyl-Enzyme Intermediate Formation in Enzymatic Reactions
In many enzymatic reactions, particularly those catalyzed by serine proteases and esterases, this compound participates in a well-established mechanistic pathway. nih.govnih.gov These enzymes typically feature a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues in their active site. nih.govunipd.it The reaction is initiated by a nucleophilic attack from the hydroxyl group of the active site serine on the carbonyl carbon of the ester in this compound. nih.govunipd.it This process is facilitated by the other members of the catalytic triad, which act as general acid-base catalysts. nih.gov
A notable example is the chemoenzymatic polymerization of serine ethyl ester catalyzed by papain, a cysteine protease. acs.orgnih.gov In this case, an appropriate acyl donor like the serine ester kinetically promotes the formation of a tetrahedral intermediate, which is then attacked by the amino group of another amino acid ester, leading to polypeptide formation. acs.orgnih.gov
Stereochemical Control and Diastereoselective Pathways
The chiral nature of this compound, with its stereocenter at the α-carbon, makes it a valuable tool for stereocontrolled synthesis. The stereochemistry of reactions involving this compound is often dictated by the chiral environment created by either a chiral auxiliary or the active site of an enzyme. numberanalytics.comyoutube.com
In organic synthesis, chiral auxiliaries can be temporarily attached to a molecule to direct the stereochemical outcome of a subsequent reaction. youtube.com This strategy relies on the auxiliary creating a sterically hindered environment that favors the approach of a reagent from one direction over the other, leading to the preferential formation of one diastereomer. numberanalytics.com While specific examples detailing the use of chiral auxiliaries directly with this compound are not prevalent in the provided context, the principle is a fundamental concept in asymmetric synthesis. numberanalytics.comyoutube.com
Enzymes, by their inherent chirality, provide an excellent medium for stereochemical control. For instance, proteases like papain exhibit high stereospecificity, preferentially acting on L-amino acids over their D-stereoisomer counterparts. acs.org This specificity arises from the precise three-dimensional arrangement of the enzyme's active site, which can differentiate between the enantiomers of a substrate. In the context of this compound, an enzyme would selectively bind and catalyze the reaction of the D-enantiomer, leading to a highly stereoselective transformation. This principle is fundamental to chemoenzymatic synthesis, which leverages the stereoselectivity of enzymes to produce enantiomerically pure compounds. mdpi.com
The synthesis of complex molecules often relies on controlling the stereochemistry at multiple centers. For example, in the synthesis of (-)-α-kainic acid from D-serine methyl ester hydrochloride, a related compound, a series of stereocontrolled reactions are employed to establish the desired stereochemistry of the final product. researchgate.net Similarly, in the synthesis of protected β-lactam intermediates from seryl-dipeptides, the stereochemistry at the α-center is retained through careful selection of reaction conditions. nih.gov These examples highlight the importance of controlling diastereoselective pathways in multi-step syntheses originating from chiral precursors like D-serine esters.
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for investigating the reactivity and properties of molecules like this compound at an atomic level. hokudai.ac.jp These methods provide insights that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to calculate the structural and electronic properties of molecules, including this compound. DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies and atomic charge distributions. mdpi.com
For instance, DFT can be used to determine the optimized geometry of this compound and to analyze its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. The energy and shape of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. Furthermore, DFT calculations can be employed to study reaction mechanisms by mapping the potential energy surface and identifying transition states and intermediates. mdpi.com This allows for the determination of activation energies and reaction pathways, providing a theoretical basis for experimental observations. hokudai.ac.jp Time-dependent DFT (TD-DFT) can also be used to simulate UV-vis absorption spectra. researchgate.net
Table 1: Calculated Properties of this compound from Computational Chemistry
| Property | Value | Source |
| TPSA (Topological Polar Surface Area) | 72.55 | chemscene.com |
| LogP | -0.7091 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Hydrogen Bond Donors | 2 | chemscene.com |
| Rotatable Bonds | 3 | chemscene.com |
This table presents computationally derived properties of this compound, offering insights into its physicochemical characteristics.
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of molecules like this compound in various environments, such as in solution or interacting with a protein. acs.orgfu-berlin.de
In the context of enzymatic reactions, MD simulations can be used to study the binding of this compound to the active site of an enzyme, the conformational changes that occur upon binding, and the dynamics of the catalytic process. oup.com These simulations can reveal the key residues involved in substrate recognition and catalysis and can help to elucidate the role of solvent molecules in the reaction. The stability of the interaction between a ligand and a protein can be assessed by analyzing the root-mean-square deviation (RMSD) and atomic fluctuations during the simulation. acs.org
In Silico Screening and Design of this compound Derivatives
In silico screening and design are computational techniques used to identify and optimize new molecules with desired properties. diva-portal.org These methods are widely used in drug discovery and materials science to accelerate the development process.
For this compound, in silico methods could be used to design derivatives with improved reactivity, selectivity, or biological activity. For example, virtual libraries of this compound derivatives could be screened against a target enzyme to identify compounds with enhanced binding affinity. This process typically involves docking the virtual compounds into the active site of the enzyme and scoring their interactions.
Furthermore, computational methods can be used to predict the properties of designed derivatives, such as their solubility, stability, and potential toxicity, before they are synthesized. diva-portal.org This allows researchers to prioritize the most promising candidates for experimental investigation, saving time and resources. The integration of computational design with experimental validation provides a powerful approach for the development of novel compounds based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Studies for Serine Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological or chemical activities. pnas.org For serine derivatives, QSAR studies have been instrumental in understanding their roles as enzyme inhibitors and in designing new molecules with desired properties. Although specific QSAR models for this compound are not extensively documented in publicly available literature, the principles and findings from studies on related serine derivatives can provide valuable insights.
QSAR models are built upon a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological, among others. The goal is to develop a mathematical equation that relates these descriptors to an observed activity, such as inhibitory potency (e.g., IC50 or pIC50 values).
A common approach in QSAR is the use of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods analyze the steric and electrostatic fields around a series of aligned molecules to determine which spatial properties are critical for activity. For example, 3D-QSAR studies on a series of N-(2-oxo-3-oxetanyl)carbamic acid esters as inhibitors of N-acylethanolamine acid amidase (NAAA) have been successfully developed. nih.govacs.org These models have demonstrated predictive power in identifying potent inhibitors. nih.govacs.org
In a QSAR study on polyphenol fatty acid esters as serine protease inhibitors, various molecular descriptors were found to be significant for predicting the inhibitory activity against different proteases. nih.govtandfonline.comresearchgate.net This highlights that the importance of specific descriptors can vary depending on the biological target.
Table 1: Key Molecular Descriptors in QSAR Studies of Serine Protease Inhibitors
| Descriptor Category | Specific Descriptor | Relevance to Activity |
| Topological | Molecular Volume | Important for the inhibition of thrombin, suggesting a defined binding pocket size. nih.govtandfonline.comresearchgate.net |
| Electronic | Solvation Energy | A key parameter for elastase inhibition, indicating the role of desolvation upon binding. nih.govtandfonline.comresearchgate.net |
| Hydrogen Bonding | Number of H-bond Donors | Crucial for the inhibition of urokinase, highlighting the importance of specific hydrogen bonding interactions. nih.govtandfonline.comresearchgate.net |
| Lipophilicity | LogP | Often correlated with the ability of a molecule to cross cell membranes and interact with hydrophobic pockets in enzymes. nih.gov |
This table is generated based on findings from QSAR studies on various serine protease inhibitors and illustrates the types of descriptors that could be relevant for a QSAR study of this compound.
For a simple molecule like this compound, a QSAR model would likely consider descriptors such as its molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and molecular shape indices. The development of a robust QSAR model for a series of serine esters including this compound would involve synthesizing and testing a diverse set of analogues to cover a wide range of descriptor values.
Table 2: Hypothetical Data for a QSAR Study of Serine Ester Derivatives
| Compound | Structure | pIC50 (Hypothetical) | LogP (Calculated) | Molecular Weight ( g/mol ) |
| This compound | Ethyl ester of D-serine | 4.5 | -1.2 | 169.61 |
| H-D-Ser-OMe.HCl | Methyl ester of D-serine | 4.2 | -1.5 | 155.58 |
| H-D-Ser-OPr.HCl | Propyl ester of D-serine | 4.8 | -0.7 | 183.64 |
| H-D-Ala-OEt.HCl | Ethyl ester of D-alanine | 3.9 | -0.5 | 153.62 |
This table presents hypothetical data to illustrate the type of information used in a QSAR analysis. The pIC50 values are not based on experimental results.
The statistical validation of a QSAR model is crucial to ensure its predictive power. Techniques such as leave-one-out cross-validation (q²) and prediction of an external test set (r²_pred) are commonly employed. A statistically significant QSAR model for serine derivatives could then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency or other desired properties.
Advanced Characterization Techniques for H D Ser Oet.hcl and Its Derivatives in Research
Spectroscopic Analysis
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a deep insight into the molecular structure and properties of H-D-Ser-OEt.HCl.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.netweebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: Proton NMR is used to determine the number and type of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) (-CH2-) group of the serine backbone, the alpha-proton (-CH-), and the amine and hydroxyl protons. The integration of these signals confirms the proton count, and their splitting patterns reveal adjacent proton relationships.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the five carbon atoms in its structure: the two carbons of the ethyl group, the carbonyl carbon of the ester, and the two carbons of the serine backbone.
Below is a table summarizing the expected NMR data for this compound.
| Nucleus | Technique | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ¹H NMR | ~1.24 | Triplet | -OCH₂CH ₃ |
| ¹H | ¹H NMR | ~4.21 | Quartet | -OCH ₂CH₃ |
| ¹H | ¹H NMR | ~3.84 | Multiplet | -CH ₂OH |
| ¹H | ¹H NMR | ~4.05 | Multiplet | -CH (NH₂)COOEt |
| ¹H | ¹H NMR | ~8.64 | Singlet (broad) | -NH ₃⁺ |
| ¹³C | ¹³C NMR | ~14 | -OCH₂C H₃ | |
| ¹³C | ¹³C NMR | ~62 | -OC H₂CH₃ | |
| ¹³C | ¹³C NMR | ~60 | -C H₂OH | |
| ¹³C | ¹³C NMR | ~55 | -C H(NH₂)COOEt | |
| ¹³C | ¹³C NMR | ~169 | -C =O | |
| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is based on typical values for similar structures. chemicalbook.comhmdb.canih.gov |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and study the conformation of molecules. photothermal.comnih.gov Both methods probe the vibrational modes of a molecule, but they are governed by different selection rules. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. For this compound, the IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the ammonium (B1175870) group, the C-H stretches of the alkyl groups, and the strong C=O stretch of the ester carbonyl group. These bands provide clear evidence for the presence of these key functional groups.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. photothermal.com The hydrochloride salt of this compound would also show characteristic vibrations. biochempress.comresearchgate.nettum.de
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of its functional groups and offering insights into its conformational state.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3400-3200 (broad) | |
| N-H (ammonium) | Stretching | 3200-2800 | |
| C-H (alkyl) | Stretching | 2980-2850 | 2980-2850 |
| C=O (ester) | Stretching | 1750-1735 | 1750-1735 |
| C-O (ester) | Stretching | 1300-1000 | |
| C-N | Stretching | 1250-1020 | |
| Note: These are general ranges and specific values can vary. |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. acs.org It is essential for determining the molecular weight of this compound and assessing its purity. chemscene.com
Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their m/z ratio. The molecular ion peak ([M+H]⁺ for the free base) would confirm the molecular weight of the compound.
MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is a soft ionization technique that is well-suited for analyzing biomolecules and their derivatives. researchgate.netnih.gov It can be used to analyze this compound, often providing a clear molecular ion peak with minimal fragmentation. This technique is also valuable for analyzing polymers derived from serine esters. acs.orgeuropa.eu
LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. creative-proteomics.com This hyphenated technique is particularly useful for analyzing complex mixtures and assessing the purity of this compound. nih.gov By separating the compound from any impurities before it enters the mass spectrometer, LC-MS can provide both qualitative and quantitative information.
| Technique | Ionization Method | Information Obtained | Expected m/z for this compound |
| MS (ESI) | Electrospray Ionization | Molecular Weight, Purity | 132.09 ([M+H]⁺ of free base) |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization | Molecular Weight, High Throughput | 132.09 ([M+H]⁺ of free base) |
| LC-MS | Electrospray Ionization | Purity, Quantification, Impurity Profiling | 132.09 ([M+H]⁺ of free base) |
| Note: The molecular weight of this compound is 169.61 g/mol . chemscene.com The expected m/z value corresponds to the protonated free base, D-Serine ethyl ester (C₅H₁₁NO₃, MW = 131.15 g/mol ). |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules like this compound. acs.orgmdpi.com
The primary application of CD spectroscopy for this compound is to confirm its absolute configuration. Since it is the D-enantiomer, it will produce a CD spectrum that is a mirror image of the spectrum for its L-enantiomer, L-Serine ethyl ester hydrochloride. researchgate.net This provides definitive proof of the compound's chirality.
Furthermore, for derivatives of this compound, such as peptides or polymers, CD spectroscopy can be used to determine their secondary structure (e.g., alpha-helix, beta-sheet). acs.orgrsc.org The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are highly sensitive to the conformational arrangement of the peptide backbone.
For this compound, single-crystal XRD could be used to determine its absolute configuration and detailed solid-state structure, provided a suitable crystal can be grown. xtalpi.com Powder XRD (XRPD) can be used to identify the crystalline phase and assess the crystallinity of a bulk sample. iastate.edu Studies on similar molecules, such as derivatives of tRNA(Ser), have utilized XRD for detailed structural analysis. nih.gov
Chromatographic Separation and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net For this compound, chromatography is crucial for both purification during synthesis and for analytical assessment of purity and enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like amino acid derivatives. bitesizebio.comlabmanager.comdrawellanalytical.com For this compound, reversed-phase HPLC (RP-HPLC) can be used to assess its purity by separating it from starting materials and by-products.
To analyze and separate the D- and L-enantiomers of serine esters, chiral chromatography is employed. This can be achieved using a chiral stationary phase (CSP) in HPLC, which interacts differently with the two enantiomers, leading to their separation. researchgate.net Alternatively, the amino acid ester can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. rsc.org
Gas Chromatography (GC) can also be used for the analysis of amino acid derivatives, but it typically requires derivatization to make the compound volatile. bitesizebio.comoup.com For example, the N-trifluoroacetyl (TFA) derivative of the isopropyl ester of serine can be analyzed by GC on a chiral column to separate the enantiomers. oup.com
| Technique | Stationary Phase | Mobile Phase | Purpose |
| Reversed-Phase HPLC (RP-HPLC) | C18 or C8 | Acetonitrile (B52724)/Water or Methanol (B129727)/Water with modifiers | Purity analysis |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Varies (e.g., Hexane/Isopropanol) | Enantiomeric separation and purity |
| Gas Chromatography (GC) | Chiral or Achiral Capillary Column | Inert gas (e.g., He, N₂) | Enantiomeric and purity analysis (with derivatization) |
| Note: Specific conditions can vary widely depending on the exact method and instrumentation. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile compounds like this compound. It is extensively used for determining the purity of the compound and for its quantitative analysis in various matrices.
Purity Assessment: The purity of this compound is critical for its application in research and as a pharmaceutical intermediate. HPLC methods, often employing reversed-phase columns (like C18), can effectively separate the main compound from any impurities, starting materials, or by-products from its synthesis. researchgate.netjournalijar.com A typical analysis would show a major peak corresponding to this compound, with purity levels often expected to be ≥ 99% for high-quality standards. chemimpex.com The chemical purity and optical purity can be determined using HPLC analysis. google.com For instance, a simple and specific HPLC method has been developed to separate the L-enantiomer from D-Serine using a C18 column. journalijar.com
Quantitative Analysis: HPLC is also a powerful tool for quantifying the concentration of this compound. To enhance detection, especially at low concentrations, derivatization is often employed. mdpi.comnih.gov Reagents like Marfey’s reagent can be used to create derivatives with strong chromophores, making them easily detectable by UV-Vis detectors. journalijar.com Fluorescence derivatization reagents, such as 2,3-naphthalenedicarboxaldehyde (NDA), allow for highly sensitive quantification, with detection limits reaching the femtomole range. mdpi.com The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation and peak shape. journalijar.commdpi.com
Research Findings:
A study on the enantiomeric separation of D-serine utilized a pre-column derivatization with Marfey’s reagent followed by HPLC analysis on a C18 column. journalijar.com
For the analysis of amino acids in biological fluids, HPLC with fluorescence detection after derivatization with NDA has proven effective, separating 18 amino acid derivatives within 100 minutes. mdpi.com
The development of HPLC methods for amino acid analysis in complex matrices like wine and cheese demonstrates the versatility of the technique. researchgate.net These methods often involve pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). researchgate.net
| Parameter | Typical Conditions for this compound Analysis | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm) | journalijar.com |
| Mobile Phase | Gradient of aqueous buffer (e.g., 10 mM Tris buffer, pH 3.0) and Methanol/Acetonitrile | journalijar.commarioschubert.ch |
| Detection | UV-Vis (post-derivatization), Fluorescence (post-derivatization) | journalijar.commdpi.com |
| Derivatization Reagent | Marfey’s Reagent, 2,3-naphthalenedicarboxaldehyde (NDA), OPA/FMOC | researchgate.netjournalijar.commdpi.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound or its subsequent use in peptide synthesis. scispace.comub.edu
Principle and Application: TLC separates compounds based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (an eluting solvent or solvent mixture). By spotting the reaction mixture on the TLC plate at different time points, one can visualize the disappearance of starting materials and the appearance of the product. scispace.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, solvent system, and stationary phase. scispace.com For instance, an assay for H-D-Trp-OEt.HCl with an assay of >98.0% by TLC has been reported. ruifuchemical.com
Research Findings:
In the synthesis of amino acid ester hydrochlorides, TLC is routinely used to monitor the reaction's completion. scispace.com
Solvent systems such as n-butanol:acetic acid:water are commonly employed for the TLC analysis of amino acids and their derivatives. scispace.com
The visualization of spots on the TLC plate can be achieved using various methods, including UV light (if the compounds are UV-active) or by staining with reagents like ninhydrin, which reacts with primary and secondary amines to produce a colored spot.
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Pre-coated silica gel plates | scispace.com |
| Mobile Phase Example | n-butanol:acetic acid:water (40:1:1, v/v/v) | scispace.com |
| Visualization | UV light, Ninhydrin stain |
Advanced Chromatographic Coupled Techniques (e.g., LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection offered by MS. creative-proteomics.comddtjournal.com This technique is particularly useful for the analysis of this compound and its derivatives in complex biological or chemical matrices.
Principle and Advantages: In LC-MS, the eluent from the HPLC column is introduced into the ion source of a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides not only quantitative information but also structural information, aiding in the unequivocal identification of compounds. creative-proteomics.comnih.gov LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity by fragmenting selected parent ions and analyzing the resulting daughter ions. ddtjournal.com
Research Findings:
LC-MS/MS is widely used for amino acid analysis in biomedical research, often after derivatization to improve ionization efficiency. ddtjournal.comnih.gov For example, amino acids can be derivatized to their butyl esters, which show a characteristic neutral loss of 102 Da upon collision-induced dissociation (CID). ddtjournal.com
Hydrophilic Interaction Chromatography (HILIC) coupled with MS is an effective method for analyzing highly polar compounds like amino acids without derivatization. creative-proteomics.comnih.gov
LC-MS has been successfully employed to study the metabolism of amino acids in various diseases and to identify potential biomarkers. nih.gov
Chemometric Approaches in Analytical Data Interpretation
The large and complex datasets generated by modern chromatographic techniques, especially when analyzing multiple samples or variables, necessitate the use of chemometric methods for data interpretation. utm.mymdpi.com Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data.
Key Techniques:
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining most of the original variance. utm.mymdpi.com It helps to visualize the relationships between samples and identify clustering or outliers.
Partial Least Squares (PLS): PLS is a supervised regression method used to model the relationship between a set of predictor variables (e.g., chromatographic data) and a set of response variables (e.g., concentration, biological activity). researchgate.netrsc.org
Hierarchical Cluster Analysis (HCA): HCA is another unsupervised method that groups samples based on their similarity, representing the relationships in a dendrogram. utm.myresearchgate.net
Applications in Amino Acid Analysis:
Emerging Research Directions and Future Perspectives
H-D-Ser-OEt.HCl in Sustainable and Green Chemistry Initiatives
The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly influencing synthetic methodologies. researchgate.net this compound and similar amino acid derivatives are central to this shift, with research focusing on cleaner, more efficient synthetic routes.
Solvent-Free or Reduced-Solvent Synthesis
A primary goal of green chemistry is to eliminate or reduce the use of hazardous organic solvents. researchgate.net Research has demonstrated that solvent-free methods, often employing mechanical energy (mechanochemistry) or microwave irradiation, can be successfully applied to the synthesis and modification of amino acid esters. acs.orgscielo.br
Mechanochemical approaches, using ball mills, have proven effective for the synthesis of N-protected amino esters under solvent-free conditions. acs.org This technique reduces reaction times, simplifies work-up procedures, and improves yields compared to traditional solvent-based methods. acs.org Similarly, microwave-assisted synthesis in the absence of a solvent offers a rapid and efficient way to prepare derivatives from α-amino esters. scielo.br These methodologies are directly applicable to reactions involving this compound, paving the way for more environmentally benign production of its derivatives.
Table 1: Comparison of Synthesis Methods for Amino Acid Ester Derivatives
| Feature | Conventional Solvent-Based | Solvent-Free (Mechanochemistry) acs.org | Solvent-Free (Microwave) scielo.br |
| Solvent Use | High | None | None |
| Reaction Time | Hours to days | Minutes to hours | Minutes |
| Energy Input | Often requires prolonged heating/cooling | Mechanical energy | Microwave irradiation |
| Work-up | Often complex (e.g., extraction, chromatography) | Simplified | Simplified |
| Waste Generation | High (solvent waste) | Minimal | Minimal |
Enzymatic Synthesis for Reduced Environmental Impact
Enzymes are highly efficient and specific biocatalysts that operate under mild conditions, making them ideal for green chemistry applications. nih.govresearchgate.net The synthesis of amino acids and their derivatives can be achieved with a lower environmental footprint using enzymatic methods compared to traditional chemical synthesis, which often involves harsh conditions and toxic reagents. google.comrsc.org
Chemoenzymatic strategies are being developed for the synthesis of D-serine, which can then be esterified to produce this compound. finechemicals.com.cn For instance, enzymes like serine hydroxymethyltransferase can convert glycine (B1666218) and formaldehyde (B43269) into serine. google.com Furthermore, enzymes such as lipases are widely used to catalyze esterification reactions in aqueous media, offering a green alternative to chemical methods that require harsh acid catalysts and organic solvents. researchgate.netmdpi.com The direct enzymatic polymerization of serine esters, including L-serine ethyl ester, has been achieved using papain as a catalyst in aqueous solutions, highlighting a sustainable route to polypeptide materials without the need for protecting groups. acs.orgnih.gov
Advanced Functional Materials from this compound Derived Polymers
The unique properties of the serine side chain, with its reactive hydroxyl group, make it a valuable component in the design of advanced functional materials. researchgate.net Polymers derived from serine, known as poly(serine)s, are being explored for various biomedical and material science applications.
This compound serves as a key monomer for the synthesis of these polymers. Research has shown that poly(L-serine), synthesized from L-serine ethyl ester, can be used to create materials with enhanced mechanical properties. nih.gov These polypeptides can form stable β-sheet structures, which are crucial for designing materials with high strength and specific biological interactions. acs.orgresearchgate.net
By modifying the hydroxyl side chain of the serine units within the polymer, researchers can create materials with tailored functionalities. For example, functional poly(lactide) copolymers have been synthesized using O-benzyl-L-serine to introduce pendant hydroxyl groups, which can then be modified to attach biological molecules like peptides. nih.gov This approach allows for the creation of biocompatible and biodegradable materials for applications such as tissue engineering scaffolds and targeted drug delivery systems. nih.gov Bio-inspired poly-DL-serine hydrogels have also been shown to resist the foreign-body response when implanted, demonstrating their potential in biomedical devices. nih.gov
Development of Novel Analytical Probes and Sensors Incorporating Serine Moieties
The serine residue is a critical component of the active site of a large and important class of enzymes known as serine proteases and serine hydrolases. tum.dethermofisher.com This fact is exploited in the development of activity-based probes (ABPs), which are small molecules designed to covalently bind to the active form of these enzymes. portlandpress.com These probes are invaluable tools for enzyme profiling, drug discovery, and diagnostic imaging. frontiersin.orgnih.gov
ABPs are typically composed of three parts: a reactive group (or "warhead") that binds to the active site serine, a recognition element (often a peptide sequence) that confers selectivity, and a reporter tag (like a fluorophore or biotin) for detection. portlandpress.com The synthesis of these complex molecules often involves amino acid building blocks. Serine derivatives, obtainable from this compound, can be incorporated into the recognition element or used as a foundational scaffold for building the probe. The serine moiety's structure is key to how these enzymes recognize and process substrates and inhibitors. tum.de
The development of these probes allows for the sensitive and selective detection of enzyme activity in complex biological samples, which is crucial for understanding disease states where serine proteases are dysregulated, such as inflammation, cancer, and infectious diseases. tum.de
Table 2: Components of a Serine Protease Activity-Based Probe (ABP)
| Component | Function | Example Moieties |
| Reactive Group (Warhead) | Covalently binds to the active site serine. | Phosphonates, fluorophosphonates, sulfonyl fluorides. tum.defrontiersin.org |
| Recognition Element | Provides specificity for the target enzyme. | Short peptide sequences, amino acid mimetics. tum.de |
| Reporter Tag | Enables detection and visualization. | Fluorophores (e.g., TAMRA), Biotin, Radioisotopes. thermofisher.comnih.gov |
This compound in Bio-Inspired Chemical Synthesis
Bio-inspired synthesis seeks to mimic nature's efficient and elegant strategies for constructing complex molecules. This compound, as a fundamental chiral building block, is integral to strategies that replicate biological processes like peptide synthesis.
A significant area of research is the development of novel methods for forming peptide bonds that are more efficient and generate less waste than traditional approaches. One such method is Native Chemical Ligation (NCL), which involves the reaction of a peptide thioester with a peptide that has an N-terminal cysteine. nih.gov Recent advancements have developed methods to activate a C-terminal serine residue on a solid-supported peptide to directly generate the required peptide thioester. nih.govrsc.org This serine-promoted synthesis avoids the need for special linkers and is compatible with standard automated peptide synthesis. nih.gov
Another innovative, bio-inspired technique is serine/threonine ligation, where a peptide with a C-terminal salicylaldehyde (B1680747) ester reacts with another peptide fragment that has an unprotected N-terminal serine or threonine. pnas.org This method allows for the efficient, convergent synthesis of large peptides and even small proteins under mild conditions. pnas.org As a primary source of D-serine, this compound is a valuable precursor for creating the peptide fragments used in these advanced, bio-inspired ligation strategies.
Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemical reactions are designed, optimized, and discovered. researchgate.netacs.org These computational tools can analyze vast datasets to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic pathways, thereby accelerating the development process and reducing experimental effort. preprints.orgnih.gov
For a foundational reagent like this compound, AI and ML can be applied in several ways:
Synthesis Optimization: ML algorithms can optimize the manufacturing process of this compound itself by fine-tuning parameters like temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.
Reaction Condition Prediction: When this compound is used as a starting material, ML models can predict the best solvents, reagents, and conditions to achieve a desired transformation, reducing the need for extensive trial-and-error experimentation. nih.gov This is particularly valuable in complex processes like polypeptide synthesis. nih.gov
Pathway Discovery: AI-driven retrosynthesis tools can identify novel and more efficient synthetic routes to complex target molecules starting from simple building blocks like this compound. preprints.org
By integrating machine learning with automated flow chemistry platforms, researchers can create closed-loop systems that autonomously optimize reactions, leading to faster discovery and more robust chemical processes. researchgate.netnih.gov
Q & A
Basic: What are the critical considerations for synthesizing H-D-Ser-OEt·HCl with high enantiomeric purity?
Answer:
Synthesis of H-D-Ser-OEt·HCl requires precise control over reaction conditions to preserve stereochemistry. Key steps include:
- Chiral Pool Strategy : Use commercially available D-serine as the starting material to minimize racemization risks.
- Esterification Optimization : Ethanol and thionyl chloride (SOCl₂) are commonly used for esterification. Monitor reaction temperature (ideally 0–5°C) to prevent side reactions .
- Workup and Isolation : Neutralize excess HCl with cold sodium bicarbonate to avoid decomposition. Recrystallize the product from ethanol/ether mixtures to enhance purity (>98% by HPLC) .
- Characterization : Confirm enantiomeric purity via polarimetry and chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .
Basic: How should researchers address solubility challenges of H-D-Ser-OEt·HCl in biological assays?
Answer:
H-D-Ser-OEt·HCl is highly polar but exhibits limited solubility in non-polar solvents. For in vitro studies:
- Solvent Screening : Test DMSO (up to 100 mg/mL) for stock solutions, followed by dilution in aqueous buffers (e.g., PBS) to maintain <1% DMSO in final assays .
- Surfactant Use : For lipid-based assays, employ Tween-20 or Triton X-100 (0.01–0.1% v/v) to improve dispersion .
- Control Experiments : Verify that solvents/surfactants do not interfere with assay readouts (e.g., via negative controls) .
Advanced: How can conflicting NMR and mass spectrometry data for H-D-Ser-OEt·HCl degradation products be resolved?
Answer:
Contradictions between NMR (structural details) and MS (molecular weight) data often arise from:
- Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions generates serine and ethanol. Use LC-MS/MS to identify transient intermediates .
- Ionization Artifacts : Adduct formation (e.g., Na⁺/K⁺) in MS may obscure molecular ion peaks. Employ desalting columns or high-resolution MS (HRMS) for accurate mass determination .
- Dynamic NMR Studies : Variable-temperature NMR can clarify conformational changes or tautomerism in degradation byproducts .
Advanced: What methodologies are recommended for quantifying H-D-Ser-OEt·HCl in complex matrices (e.g., cell lysates)?
Answer:
- Sample Preparation : Precipitate proteins using cold acetonitrile (4:1 v/v) and centrifuge at 14,000 ×g to remove debris .
- Chromatographic Separation : Use reverse-phase HPLC (C18 column) with a gradient of 0.1% formic acid in water/acetonitrile. Retention time: ~6.5 minutes .
- Detection : Electrospray ionization (ESI)-MS in positive ion mode (m/z 186.1 for [M+H]⁺). Validate with deuterated internal standards (e.g., D₃-H-Ser-OEt) to correct for matrix effects .
Advanced: How can computational modeling guide the design of H-D-Ser-OEt·HCl derivatives with enhanced stability?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the ester bond in explicit solvent models (e.g., TIP3P water) to identify vulnerable conformations .
- DFT Calculations : Compare activation energies for ester hydrolysis under varying pH conditions to predict optimal substituents (e.g., bulkier alkyl groups) .
- In Silico Docking : Screen derivatives against target enzymes (e.g., serine proteases) to balance stability and bioactivity .
Basic: What protocols ensure reproducible storage and handling of H-D-Ser-OEt·HCl?
Answer:
- Storage : Store lyophilized powder at –20°C in airtight, light-resistant containers. Prepare aliquots to avoid freeze-thaw cycles .
- Stability Monitoring : Perform periodic HPLC checks (e.g., every 6 months) to detect hydrolysis or racemization .
- Handling : Use nitrogen/vacuum environments during weighing to prevent moisture absorption .
Advanced: How do researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic data for H-D-Ser-OEt·HCl?
Answer:
- Metabolic Profiling : Identify hepatic/plasma esterases responsible for rapid ester hydrolysis in vivo using enzyme inhibition assays (e.g., PMSF for serine esterases) .
- Species-Specific Differences : Compare metabolite profiles across animal models (e.g., rat vs. human liver microsomes) .
- Formulation Adjustments : Test prodrug strategies (e.g., PEGylation) to prolong half-life .
Advanced: What analytical strategies validate the absence of racemization in H-D-Ser-OEt·HCl batches?
Answer:
- Chiral Chromatography : Use a Crownpak CR(+) column with perchloric acid mobile phase to separate D- and L-enantiomers .
- Circular Dichroism (CD) : Compare CD spectra of synthesized batches to pure D-serine standards .
- Enzymatic Assays : Incubate with L-amino acid oxidase; absence of signal confirms no L-enantiomer contamination .
Basic: What are the ethical and safety considerations for handling H-D-Ser-OEt·HCl in cellular studies?
Answer:
- Toxicity Screening : Conduct MTT assays to determine IC₅₀ values in relevant cell lines before full-scale experiments .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, per institutional guidelines .
- Ethical Compliance : Document approval from ethics boards for studies involving human-derived cells .
Advanced: How can researchers leverage isotopic labeling to trace H-D-Ser-OEt·HCl metabolism in real time?
Answer:
- ¹³C-Labeling : Synthesize H-D-Ser-OEt·HCl with ¹³C at the carboxyl group. Track incorporation into TCA cycle intermediates via NMR .
- Stable Isotope Tracing : Use LC-MS to quantify ²H-labeled metabolites in cell extracts after exposure to deuterated H-D-Ser-OEt·HCl .
- Kinetic Modeling : Apply compartmental models to derive turnover rates from isotopic enrichment data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
